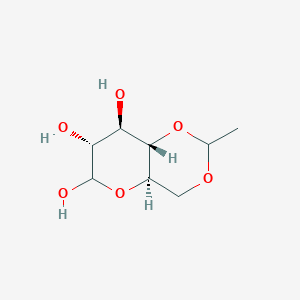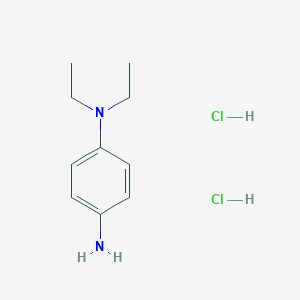
N,N-二乙基-1,4-苯二胺二盐酸盐
描述
N,N-Diethyl-1,4-phenylenediamine dihydrochloride is a derivative of phenylenediamine, a compound with two amine groups attached to a benzene ring. This particular derivative is modified by the addition of ethyl groups to the nitrogen atoms. The compound is of interest due to its potential applications in various chemical reactions and its role in analytical chemistry, particularly in the detection of chlorine .
Synthesis Analysis
The synthesis of N,N-Diethyl-1,4-phenylenediamine dihydrochloride and related compounds involves several steps, including chlorination, condensation, and hydrolysis reactions. For instance, the synthesis of a related compound, N,N-di(diethoxythiophosphoryl)-1,4-phenylenediamine, was achieved by reacting diethoxythiophosphoryl chloride with p-phenylenediamine . Another example is the synthesis of N,N,N',N'-tetra methyl propionate-1,4-phenylenediamine through a Michael addition reaction using 1,4-phenylenediamine and acrylic acid methyl ester . These methods highlight the versatility of phenylenediamine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of N,N-di(diethoxythiophosphoryl)-1,4-phenylenediamine, a compound closely related to N,N-Diethyl-1,4-phenylenediamine dihydrochloride, was determined using X-ray diffraction analysis. The crystal structure was found to be orthorhombic, with specific dimensions and space group parameters. Intramolecular hydrogen bonds were observed, which link the molecules into sheets .
Chemical Reactions Analysis
Phenylenediamine derivatives participate in a variety of chemical reactions. For example, NN'-polymethylene-o-phenylenediamines can interact with aldehydes to form bridged benzimidazoles, with di-acid chlorides to create various heterocycles, and with oxidizing agents. These reactions demonstrate the reactivity of the amine groups and the potential to form complex structures . Additionally, the reaction of N,N-diethyl-p-phenylenediamine with chlorine has been studied for analytical purposes, suggesting a mechanism where chlorine forms a chlorinated product with enhanced voltammetric signal .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylenediamine derivatives are influenced by their molecular structure. For instance, the thermal properties of N,N-di(diethoxythiophosphoryl)-1,4-phenylenediamine were studied using TG analysis, revealing good thermal stability and char-forming capability. This compound also demonstrated excellent intumescent fire retardant properties for polyacrylonitrile . The voltammetric analysis of the reaction between N,N-diethyl-p-phenylenediamine and chlorine indicated a sensitive and selective detection method for chlorine, with a linear range and a low limit of detection .
科学研究应用
检测游离氯:N,N-二乙基-1,4-苯二胺二盐酸盐被用于改进的水中游离氯检测方法,提供了增强的灵敏度和扩展的分析范围 (Moberg & Karlberg, 2000)。
氯的伏安检测:这种化合物已被研究用于生成灵敏和选择性检测氯的分析伏安信号,提供线性检测范围和较低的检测限 (Seymour, Lawrence, & Compton, 2003)。
分光光度法分析:对使用N,N-二乙基-1,4-苯二胺二盐酸盐进行水中游离氯的分光光度测定的操作步骤进行了研究,重点关注颜色效应、稳定性和校准 (Han Yan, 2011)。
流动注射分光光度测定:用于反相流动注射分光光度测定自来水中微量残留氯,具有高灵敏度和良好选择性 (W. Zhen, 2000)。
氧化动力学研究:研究了一些N-取代苯二胺的氧化动力学,包括N,N-二乙基-1,4-苯二胺二盐酸盐,使用高速微带道电极,提供了有关它们电化学性质的见解 (Rees, Klymenko, Coles, & Compton, 2002)。
衍生物的抗菌活性:从1,4-苯二胺合成的三环氮杂苯衍生物,包括N,N-二乙基-1,4-苯二胺二盐酸盐,对各种微生物表现出强大的抗菌活性 (Elassar, Alsughayer, & Sagheer, 2013)。
电致变色应用:N,N-二乙基-1,4-苯二胺二盐酸盐用于合成具有电致变色器件潜在应用的新型共轭聚合物,表现出良好的溶解性和热稳定性 (Chen, Wang, Liaw, Lee, & Lai, 2010)。
安全和危害
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing dust, to wear protective gloves and clothing, and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h5-8H,3-4,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPCFKHZILUMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride | |
CAS RN |
84609-46-1, 16713-15-8 | |
| Record name | N,N-Diethyl-p-phenylenediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084609461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-amino-N,N-diethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7K3BM53R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

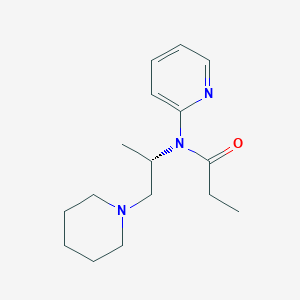
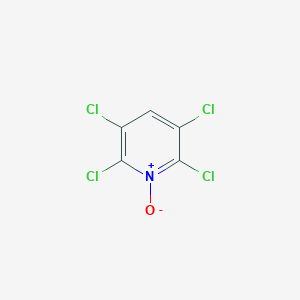
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
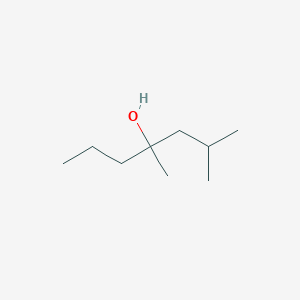
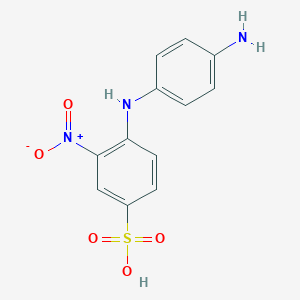
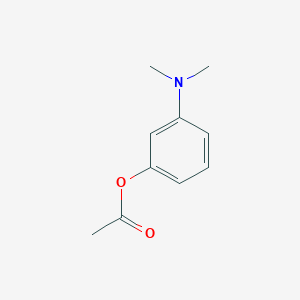

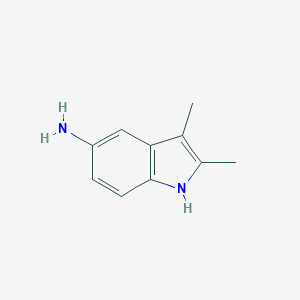

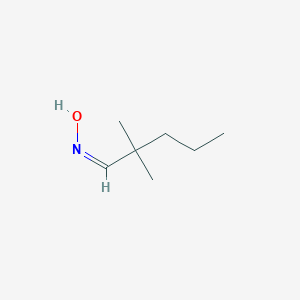
![Spiro[5.5]undecane](/img/structure/B92164.png)

